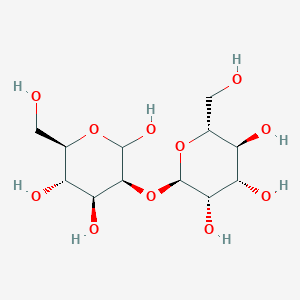

2-O-alpha-D-Mannopyranosyl-D-mannopyranose

Overview

Description

2-O-alpha-D-Mannopyranosyl-D-mannopyranose is a disaccharide structure that is significant in the study of glycoproteins and their biosynthesis. It is a part of the core structure of N-linked glycoproteins, which are crucial for various biological processes, including cell-cell recognition and protein folding.

Synthesis Analysis

The synthesis of derivatives of this compound has been reported in several studies. For instance, octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its phosphate derivatives have been synthesized for use as enzyme substrates and reference standards in the study of N-linked oligosaccharides in Dictyostelium discoideum . Another study describes the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, which serves as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity . Additionally, the synthesis of p-nitrophenyl derivatives of 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been achieved, providing further insight into the chemical manipulation of this disaccharide .

Molecular Structure Analysis

The molecular structure of a synthetic analogue, methyl O-alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranoside, has been elucidated using X-ray crystallography. The mannopyranose units exhibit chair conformations, and the crystal structure is stabilized by a network of intermolecular hydrogen bonds . This detailed structural information is vital for understanding the conformational properties of the disaccharide and its interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of this compound has been explored through the synthesis of various derivatives. For example, the synthesis of tri- and tetradeoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been reported, which are used to investigate the binding site of various plant lectins . These studies demonstrate the versatility of the disaccharide in chemical transformations and its potential for probing biological interactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the synthesis and structural analyses imply certain properties. The solubility, reactivity, and stability of the disaccharide and its derivatives are influenced by the presence of functional groups and the overall molecular conformation. The ability to form hydrogen bonds, as seen in the crystal structure analysis, suggests a propensity for intermolecular interactions, which could affect solubility and crystallinity .

Relevant Case Studies

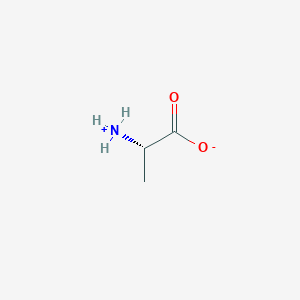

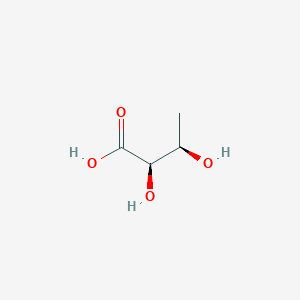

The studies mentioned provide a glimpse into the practical applications of synthesized derivatives of this compound. For instance, the use of these derivatives as enzyme substrates or acceptors in biochemical assays and the investigation of lectin binding sites are relevant case studies that highlight the importance of this disaccharide in biological research. Additionally, the conformational and NMR studies of mannopyranosyl derivatives linked to amino acids like L-serine and L-threonine offer insights into the structural aspects of O-linked glycoproteins .

Scientific Research Applications

Potential Inhibitors for Enzymes in Glycoprotein Processing : Johnston and Pinto (1998) synthesized S/N acetal heteroatom analogues of mannopyranose disaccharides, including 2-O-alpha-D-Mannopyranosyl-D-mannopyranose, as potential inhibitors of mannosidase class I and II enzymes involved in glycoprotein processing. This could be significant in studying and potentially manipulating biological processes involving glycoproteins [Johnston & Pinto, 1998].

Photoaffinity Probes for Mannosyltransferases : Pathak et al. (2004) synthesized mannopyranosyl disaccharides, including this compound, with photoaffinity groups for studying mannosyltransferases in Mycobacterium tuberculosis. These enzymes are crucial in mycobacterial cell-wall biosynthesis, making them potential drug targets for tuberculosis treatment [Pathak et al., 2004].

Synthesis of Complexes with Immunogenic Potential : Tsui and Gorin (1986) prepared glycosides of this compound for synthesizing complexes that might have antigenic and immunogenic activity against Trypanosoma cruzi, a pathogen causing Chagas disease. This research could be pivotal in developing vaccines or treatments for such infections [Tsui & Gorin, 1986].

Substrates in Studies of Enzyme Activity and N-Glycan Biosynthesis : Hällgren and Hindsgaul (1994) synthesized derivatives of this compound to study the biosynthesis of phosphorylated N-linked glycoproteins in amoebae. Such substrates are essential for understanding enzyme activity and the biosynthesis of complex glycan structures [Hällgren & Hindsgaul, 1994].

Understanding Protein Structure-Function Relationships : Mulakala and Reilly (2002) discussed the importance of Family 47 α-1,2-mannosidases in N-glycan maturation, with computational docking of ligands, including mannopyranose disaccharides. Such studies aid in understanding the structure-function relationships of crucial enzymes in cellular processes [Mulakala & Reilly, 2002].

Future Directions

Mechanism of Action

Target of Action

It’s known that mannose oligosaccharides, which include this compound, are often involved in interactions with proteins, particularly in the context of cellular recognition processes .

Mode of Action

It’s known that mannose oligosaccharides can interact with proteins, potentially altering their function or triggering specific cellular responses .

Biochemical Pathways

Given its structure, it may be involved in glycosylation processes, which are critical for protein function and cellular communication .

Result of Action

Given its potential involvement in glycosylation processes, it may influence protein function and cellular communication .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can impact the stability and activity of glycosylated compounds .

properties

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455214 | |

| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15548-39-7 | |

| Record name | 2-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS99DM8F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

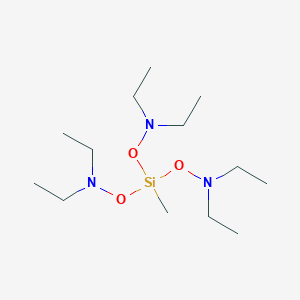

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)